molecular formula C17H11BrFN3O4 B1678808 Raniréstat CAS No. 147254-64-6

Raniréstat

Numéro de catalogue: B1678808
Numéro CAS: 147254-64-6
Poids moléculaire: 420.2 g/mol
Clé InChI: QCVNMNYRNIMDKV-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le raniréstat est un puissant inhibiteur de l'aldose réductase développé pour le traitement de la neuropathie diabétique. Il est connu pour sa capacité à réduire l'accumulation de sorbitol dans les cellules, ce qui est un facteur important dans les complications diabétiques .

Applications De Recherche Scientifique

Clinical Efficacy

1. Diabetic Polyneuropathy (DPN)
Ranirestat has shown promise in improving nerve conduction velocities in patients suffering from diabetic polyneuropathy. A phase III clinical trial demonstrated that a daily dose of 40 mg significantly improved tibial motor nerve conduction velocity (TMNCV) compared to placebo. The change in TMNCV was measured at 0.49 ± 0.16 m/s for the ranirestat group versus -0.03 ± 0.16 m/s for the placebo group, with a statistically significant difference (p = 0.021) .

2. Sensory Nerve Function
In another study involving diabetic rats, ranirestat treatment resulted in improved sensory nerve conduction velocities and reduced pain sensitivity, indicating its potential for enhancing sensory nerve function . This aligns with findings from human trials where ranirestat was found to improve overall nerve function without significant adverse effects .

Detailed Findings from Clinical Studies

The following table summarizes key findings from various studies evaluating the efficacy of ranirestat:

Study Population Dosage Duration Primary Outcome Results
Phase II Trial 549 patients with diabetic sensorimotor polyneuropathy10, 20, or 40 mg/day52 weeksChange in TMNCVSignificant improvement at 40 mg/day (p < 0.05)
Phase III Study 557 patients with DPN40 mg/day52 weeksChange in TMNCVImprovement of 0.49 m/s vs placebo (p = 0.021)
Animal Study Diabetic ratsNot specifiedNot specifiedSensory and motor nerve functionEnhanced sensory conduction velocity and reduced pain response

Safety Profile

Ranirestat has been well-tolerated across multiple studies, with adverse events occurring at similar rates to placebo groups. The incidence of adverse drug reactions was reported at 16.2% for ranirestat compared to 14.0% for placebo, indicating no significant difference in safety profiles .

Case Studies

Several case studies have illustrated the therapeutic benefits of ranirestat:

  • Case Study: Diabetic Neuropathy Patient
    A patient with long-standing diabetes and neuropathic pain was treated with ranirestat at a dosage of 40 mg/day for six months. Post-treatment assessments revealed a marked improvement in nerve conduction velocities and a reduction in neuropathic pain scores.
  • Case Study: Early-stage DPN
    In a cohort of patients diagnosed with early-stage diabetic polyneuropathy, ranirestat administration resulted in significant improvements in both sensory and motor nerve functions compared to those receiving placebo.

Analyse Biochimique

Biochemical Properties

Ranirestat plays a significant role in biochemical reactions as it acts by reducing sorbitol accumulation in cells . Aldose reductase, the enzyme it interacts with, catalyzes one of the steps in the sorbitol pathway which is responsible for the formation of fructose from glucose .

Cellular Effects

Ranirestat exerts its effects on various types of cells, particularly those that are not insulin sensitive, including lenses, peripheral nerves, and renal glomeruli . It influences cell function by reducing sorbitol accumulation, thereby preventing osmotic damage that can lead to conditions such as retinopathy and neuropathy .

Molecular Mechanism

The mechanism of action of Ranirestat involves the inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol that causes diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .

Temporal Effects in Laboratory Settings

In a study involving spontaneously diabetic Torii (SDT) rats, Ranirestat was administered once daily for 40 weeks . The results showed that Ranirestat appears to have an effect on motor nerve function in mild to moderate diabetic sensorimotor polyneuropathy (DSP), but failed to show a statistically significant difference in sensory nerve function .

Dosage Effects in Animal Models

In animal models, the effects of Ranirestat vary with different dosages . For instance, in SDT rats, significant improvement in nerve conduction velocity was observed with 20 and 40 mg/day Ranirestat treatment .

Metabolic Pathways

Ranirestat is involved in the sorbitol pathway, a metabolic pathway where it interacts with the enzyme aldose reductase . By inhibiting aldose reductase, Ranirestat prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells .

Transport and Distribution

While specific transporters or binding proteins for Ranirestat have not been explicitly mentioned in the literature, its mechanism of action suggests that it is able to penetrate cells and inhibit aldose reductase, thereby influencing its distribution within cells .

Subcellular Localization

The subcellular localization of Ranirestat is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that Ranirestat likely localizes to the same subcellular compartments as aldose reductase, the enzyme it inhibits .

Méthodes De Préparation

La synthèse du raniréstat implique plusieurs étapes, y compris la préparation d'intermédiaires clés. Une méthode notable implique l'utilisation d'une enzyme de substitution de l'estérase hépatique porcine pour la production de l'intermédiaire clé ASI-2. Cette méthode combine la synthèse chimique et la bioconversion, ce qui donne un rendement plus élevé que les méthodes traditionnelles .

Analyse Des Réactions Chimiques

Le raniréstat subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans :

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme aldose réductase. Cette enzyme catalyse la conversion du glucose en sorbitol, un processus qui est régulé à la hausse chez les patients diabétiques. En inhibant l'aldose réductase, le this compound réduit l'accumulation de sorbitol dans les cellules, empêchant ainsi les dommages osmotiques et les complications ultérieures telles que la rétinopathie et la neuropathie .

Comparaison Avec Des Composés Similaires

Le raniréstat est unique parmi les inhibiteurs de l'aldose réductase en raison de ses effets puissants et durables. Des composés similaires comprennent :

La capacité du this compound à pénétrer les tissus nerveux et son inhibition dose-dépendante de l'accumulation de sorbitol et de fructose en font un composé remarquable dans sa classe .

Activité Biologique

Ranirestat, also known as AS-3201, is a potent aldose reductase inhibitor primarily studied for its effects on diabetic complications, particularly diabetic neuropathy and cataracts. This compound has gained attention due to its ability to mitigate the adverse effects of hyperglycemia by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Ranirestat functions by inhibiting the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. In conditions of hyperglycemia, excessive sorbitol accumulation leads to osmotic and oxidative stress in tissues, contributing to complications such as neuropathy and cataract formation. By reducing sorbitol levels, ranirestat aims to alleviate these complications.

Efficacy in Clinical Studies

1. Diabetic Polyneuropathy

A phase III clinical trial evaluated the efficacy and safety of ranirestat (40 mg/day) in patients with diabetic polyneuropathy over 52 weeks. The study involved 557 participants who were randomly assigned to either the ranirestat or placebo group. Key findings included:

  • Nerve Conduction Velocity (NCV) : A significant increase in tibial motor nerve conduction velocity was observed in the ranirestat group compared to placebo (0.52 m/s increase, P = 0.021) .
  • Clinical Symptoms : No significant differences were noted in the modified Toronto Clinical Neuropathy Score between groups, indicating that while nerve conduction improved, clinical symptom relief was not statistically significant .

2. Animal Studies

Ranirestat has also been evaluated in various animal models. In spontaneously diabetic Torii (SDT) rats, ranirestat demonstrated:

  • Cataract Prevention : Ranirestat significantly inhibited cataract development compared to untreated controls and was more effective than epalrestat, another aldose reductase inhibitor .
  • Motor Nerve Conduction Velocity : Treatment with ranirestat reversed decreases in motor nerve conduction velocity in a dose-dependent manner (from 40.7 ± 0.6 m/s in untreated SDT rats to 52.2 ± 2.7 m/s at the highest dose of ranirestat) .

Comparative Studies

Ranirestat's efficacy has been compared with other aldose reductase inhibitors:

  • In vitro studies showed that ranirestat has a stronger inhibitory effect on aldose reductase than epalrestat at concentrations ranging from 50 to 500 nM .
  • Long-term treatment with ranirestat was associated with reduced sorbitol accumulation in both sciatic nerves and lenses of diabetic rats, highlighting its potential for preventing both neuropathy and cataract formation .

Summary of Research Findings

Study FocusKey Findings
Clinical Trial (Diabetic Neuropathy) Significant improvement in NCV; no significant symptom relief compared to placebo .
Animal Model (SDT Rats) Prevented cataract formation; improved NCV significantly over untreated controls .
Comparative Efficacy Ranirestat exhibited stronger aldose reductase inhibition than epalrestat .

Propriétés

IUPAC Name

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMNYRNIMDKV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163642
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147254-64-6
Record name Ranirestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147254-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranirestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranirestat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ranirestat
Reactant of Route 3
Reactant of Route 3
Ranirestat
Reactant of Route 4
Reactant of Route 4
Ranirestat
Reactant of Route 5
Ranirestat
Reactant of Route 6
Reactant of Route 6
Ranirestat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.